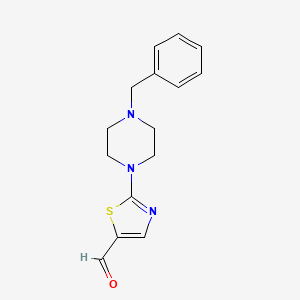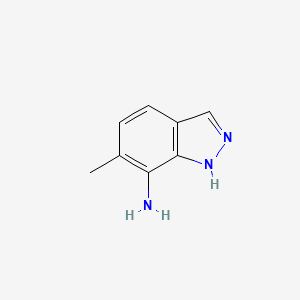
7-Amino-2-methylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize 7-Amino-2-methylindazole by adjusting the substitution pattern on the starting materials (Burke & Trantow, 2008).
Scientific Research Applications
Neuroprotective Potential in Parkinson's Disease
7-Amino-2-methylindazole derivatives, particularly 7-Nitroindazole (7-NI), have shown significant promise in neuroprotection, particularly in the context of Parkinson's disease. Studies indicate that 7-NI, a selective inhibitor of neuronal nitric oxide synthase (nNOS), effectively blocks MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in animal models. MPTP is a neurotoxin that induces Parkinsonian symptoms, and 7-NI's protective effect against MPTP-induced neurotoxicity suggests its potential utility in treating Parkinson's disease. The mechanism involves the inhibition of nitric oxide, implicated in the neurotoxic process, highlighting the role of nitric oxide in MPTP-induced neurodegeneration and positioning nNOS inhibitors as potential therapeutic agents for Parkinson's disease (Hantraye et al., 1996).
Anticonvulsant Effects Beyond NOS Inhibition
Further research into 7-Nitroindazole and related compounds reveals anticonvulsant effects that extend beyond their role as nNOS inhibitors. For instance, the inhibition of convulsions in experimental models, including those induced by glufosinate, suggests an undefined property of nitrogen-containing chemical structures contributing to these effects. This indicates that the anticonvulsant properties of 7-NI and similar compounds might be attributed to mechanisms unrelated to nNOS inhibition, providing an alternative avenue for therapeutic applications beyond the previously understood scope (Matsumura et al., 2008).
CGRP Receptor Antagonism for Migraine Treatment
In the search for effective migraine treatments, derivatives of 7-Amino-2-methylindazole have been explored as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists. Compounds derived from the 7-methylindazole core have demonstrated significant increases in CGRP binding potency, suggesting their potential in inhibiting CGRP-induced vasodilation, a key mechanism in migraine pathophysiology. This research points towards the development of new migraine therapeutics based on 7-Amino-2-methylindazole derivatives, offering hope for more effective treatments for this debilitating condition (Han et al., 2013).
Antidepressant-like Properties
Investigations into the role of nitric oxide (NO) in depression have led to the study of 7-Nitroindazole's antidepressant-like effects. In preclinical models, such as the forced swimming test in rats, 7-NI has been shown to reduce immobility time, suggesting its potential as an antidepressant. The selective inhibition of neuronal NOS by 7-NI, and the reversal of its effects by L-arginine, underscore the modulatory role of NO in depression, presenting a novel target for antidepressant drug development (Yildiz et al., 2000).
Anticancer and Antitumor Activities
Research into 7-Amino-2-methylindazole derivatives has also uncovered their potential in anticancer and antitumor applications. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds in oncology. The structure-activity relationship studies of these derivatives provide insights into their mode of action and pave the way for the development of new anticancer agents based on 7-Amino-2-methylindazole derivatives (Tiwari et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, through various mechanisms such as inhibition of protein synthesis and interaction with cellular receptors .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
properties
IUPAC Name |
2-methylindazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJAZZOKTUEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363205 |
Source


|
| Record name | 7-Amino-2-methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90223-02-2 |
Source


|
| Record name | 7-Amino-2-methylindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)






![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
